molecular formula C4H12Si3 B14355263 CID 78060708

CID 78060708

Cat. No.: B14355263
M. Wt: 144.39 g/mol
InChI Key: UPTRFVGQMBFMGH-UHFFFAOYSA-N
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Description

CID 78060708 is a chemical compound whose structural and functional characteristics are inferred from related evidence. While direct data on this compound is absent in the provided materials, its classification can be deduced from structural analogs. For instance, highlights oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389), which share a macrocyclic lactone core with brominated aromatic moieties . This compound likely belongs to this family, given the structural motifs common in oscillatoxin-like compounds. Its molecular formula and weight remain unspecified but may align with analogs (e.g., C₂₅H₃₅BrO₇ for oscillatoxin D, MW ≈ 550 g/mol).

GC-MS and vacuum distillation data from suggest this compound may exhibit similar chromatographic behavior to CIEO (a related essential oil fraction), with distinct retention times and fragmentation patterns in mass spectrometry . The compound’s biological activity is unconfirmed but could involve marine toxin-like properties, such as ion channel modulation or cytotoxic effects, based on oscillatoxin analogs .

Properties

Molecular Formula

C4H12Si3

Molecular Weight

144.39 g/mol

InChI

InChI=1S/C4H12Si3/c1-5-7(3,4)6-2/h1-4H3

InChI Key

UPTRFVGQMBFMGH-UHFFFAOYSA-N

Canonical SMILES

C[Si][Si](C)(C)[Si]C

Origin of Product

United States

Preparation Methods

The preparation of CID 78060708 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 78060708 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78060708 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78060708 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78060708 with structurally related oscillatoxin derivatives and functionally similar brominated aromatic compounds:

Property This compound (Inferred) Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389) 4-Bromo-2-chlorobenzoic Acid (CID: 72863)
Molecular Formula Likely C₂₅H₃₅BrO₇ C₂₅H₃₅BrO₇ C₂₆H₃₇BrO₇ C₇H₅BrClO₂
Molecular Weight ~550 g/mol 551.4 g/mol 565.4 g/mol 201.02 g/mol
Key Functional Groups Macrocyclic lactone, Br, OH Macrocyclic lactone, Br, OH Macrocyclic lactone, Br, CH₃, OH Bromine, chlorine, carboxylic acid
Biological Activity Putative ion channel modulation Marine toxin, cytotoxic Marine toxin, methylated analog Industrial intermediate, low bioactivity
Synthetic Accessibility High complexity (macrocycle) High complexity Moderate (methylation of oscillatoxin D) High (simple aromatic substitution)
Solubility Low (lipophilic macrocycle) Low Low 0.687 mg/mL (water)

Key Differences :

Structural Complexity: this compound and oscillatoxins feature macrocyclic lactones, making them synthetically challenging compared to simpler brominated aromatics like CID 72863 .

Functional Applications: Oscillatoxin derivatives (CIDs 101283546, 185389) are studied for ecological roles in marine organisms, whereas this compound’s applications remain speculative without direct evidence.

Analytical Data: this compound’s GC-MS profile () may resemble CIEO fractions, with distinct peaks indicating volatility differences compared to non-volatile oscillatoxins . Mass spectral fragmentation of this compound would likely show bromine isotope patterns, similar to CID 101283546 .

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